

A Theoretical and Methodological Guide to the Properties of 1-Fluorooctane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane (C₈H₁₇F) is a linear haloalkane that serves as a valuable molecular probe and building block in organic synthesis and materials science. The introduction of a single fluorine atom onto an alkyl chain significantly alters its physicochemical properties, including polarity, lipophilicity, and metabolic stability. Understanding these properties is crucial for applications ranging from the design of novel pharmaceuticals to the development of advanced polymers and solvents.

This technical guide provides an in-depth overview of the theoretical and experimental properties of **1-Fluorooctane**. It details the computational methodologies for predicting its characteristics and offers standardized experimental protocols for their validation. The aim is to furnish researchers with a comprehensive resource for the study and application of this fluorinated compound.

Physicochemical and Spectroscopic Properties

A summary of key experimental and computed data for **1-Fluorooctane** is presented below. These values serve as essential benchmarks for theoretical calculations.



Property	Value	Data Type	Source
Molecular Formula	C ₈ H ₁₇ F		[1]
Molecular Weight	132.22 g/mol	Computed	[2]
Boiling Point	142-146 °C	Experimental (lit.)	[3][4]
143 °C	Experimental	[5]	
Density	0.814 g/mL at 25 °C	Experimental (lit.)	[3][4]
Refractive Index	n20/D 1.396	Experimental (lit.)	[3][5]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-5318.00 kJ/mol	Experimental	[6]
CAS Number	463-11-6		[2]
¹⁹ F NMR	Data Available	Experimental	[7]
¹³ C NMR	Data Available	Experimental	[2]
IR Spectra	Data Available	Experimental	[2]
Mass Spectrometry (GC-MS)	Data Available	Experimental	[2][8]

Theoretical Calculation Methodologies

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like **1-Fluorooctane**. The following sections outline the theoretical basis and generalized protocols for key computational methods.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and related properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.[9][10]

Foundational & Exploratory



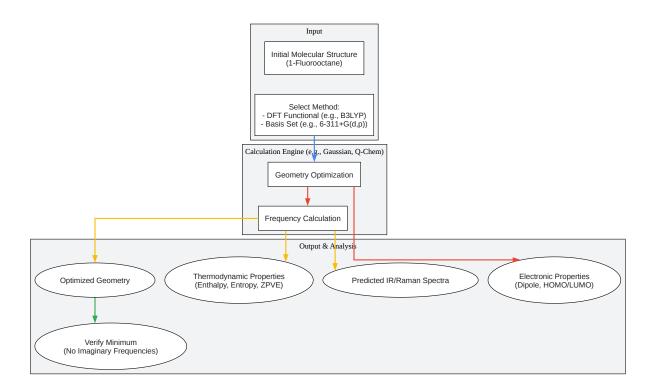


Theoretical Basis: DFT calculations solve the Schrödinger equation by approximating the complex many-electron system with a functional of the electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For fluorinated compounds, hybrid functionals like B3LYP or range-separated functionals such as ω B97X-D, combined with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), are often recommended.[9][11]

Protocol for Geometry Optimization and Property Calculation:

- Structure Input: Construct the 3D structure of **1-Fluorooctane** using molecular modeling software. An initial geometry can be obtained from molecular mechanics force fields.
- Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure.[11][12]
- Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.
- Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry.
 [3] The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and is the basis for predicting IR spectra and thermodynamic properties.
- Property Calculation: From the optimized structure and wavefunction, various electronic properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO) can be calculated.





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A generalized workflow for DFT calculations of molecular properties.



Conformational Analysis

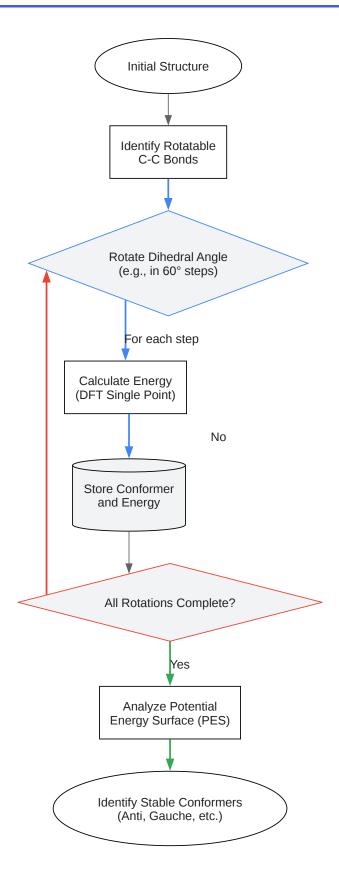
The flexibility of the octyl chain means that **1-Fluorooctane** can exist in numerous conformations. Identifying the most stable conformers is key to understanding its average properties.

Theoretical Basis: Conformational analysis involves exploring the potential energy surface of a molecule as a function of its rotatable dihedral angles. The relative stability of different conformers (e.g., anti vs. gauche) is determined by a combination of torsional strain and steric interactions.[14][15] For long-chain alkanes, systematic rotation around each C-C bond allows for the mapping of the conformational landscape.[16]

Protocol for Conformational Search:

- Identify Rotatable Bonds: Identify all single C-C bonds in the octyl chain as rotatable.
- Systematic Search: Perform a systematic search by rotating each dihedral angle in discrete steps (e.g., 60°). For each combination of dihedral angles, perform a constrained geometry optimization.
- Energy Calculation: Calculate the single-point energy for each resulting conformer using a reliable method (DFT or high-level ab initio).
- Identify Minima: Analyze the resulting potential energy surface to identify all low-energy minima. The global minimum corresponds to the most stable conformer.
- Boltzmann Averaging: Calculate the Boltzmann population of each stable conformer at a given temperature to determine the contribution of each to the overall observed properties of the molecule.





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Workflow for performing a conformational analysis.



Molecular Dynamics (MD) Simulations

MD simulations are used to study the bulk properties and dynamic behavior of molecules over time. This requires a force field, which is a set of parameters that describes the potential energy of the system.

Theoretical Basis: Force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General AMBER Force Field) use classical mechanics to model molecular systems. [17][18] The potential energy is a function of bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). For novel or modified molecules like 1-Fluorooctane, existing parameters may need to be validated or re-parameterized using quantum mechanical data.[19][20]

Protocol for MD Simulation Setup:

- Force Field Parameterization:
 - Assign atom types to each atom in 1-Fluorooctane using a program like Antechamber,
 which is part of the AMBER suite.[17]
 - Generate bonded parameters (bond, angle, dihedral) from the GAFF2 database.
 - Calculate partial atomic charges using a quantum mechanical approach (e.g., RESP or AM1-BCC) on a DFT-optimized structure to accurately represent the electrostatic potential.
- System Solvation: Create a simulation box and fill it with explicit solvent molecules (e.g., water) and multiple 1-Fluorooctane molecules to simulate bulk liquid properties.
- Energy Minimization: Minimize the energy of the entire system to remove any unfavorable steric clashes.
- Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to the desired value (e.g., 298 K and 1 atm) while holding the solute positions fixed, then allowing them to move. This ensures the system reaches thermal equilibrium.



 Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data on the system's properties, such as density, diffusion coefficient, and radial distribution functions.

Experimental Protocols for Validation

Theoretical predictions must be validated against experimental data. The following are generalized protocols for measuring key physicochemical properties.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with a small amount of sample.[21]

- Sample Preparation: Place approximately 0.5 mL of **1-Fluorooctane** into a small test tube.
- Capillary Inversion: Place a small capillary tube, sealed at one end, into the test tube with the open end down.
- Apparatus Setup: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing heating oil, ensuring the sample is immersed.[21]
- Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
- Observation: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[4]
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
 The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to the purity of the sample.



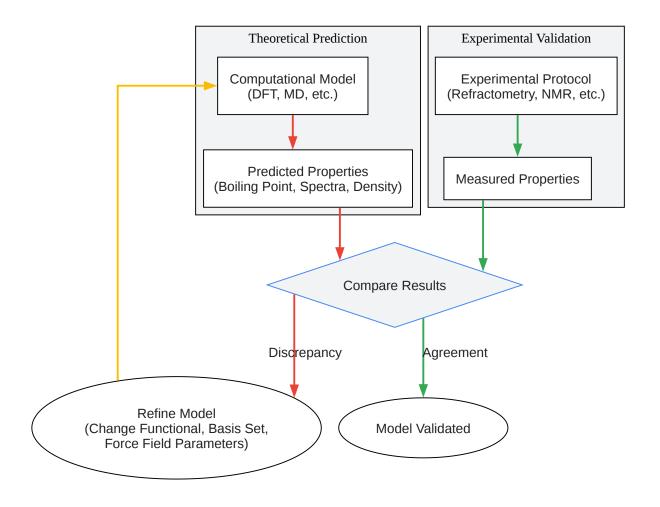
- Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water.
- Sample Application: Place 2-3 drops of 1-Fluorooctane onto the clean, dry prism surface of the refractometer.[22]
- Measurement: Close the prism assembly. Adjust the light source and mirror to illuminate the field of view. Rotate the knob to bring the boundary line between the light and dark regions into focus and align it with the center of the crosshairs.
- Reading: Read the refractive index directly from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

NMR Spectroscopy

NMR is the most powerful tool for confirming the molecular structure.

- Sample Preparation: Dissolve 5-25 mg of **1-Fluorooctane** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[23][24]
- Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, a standard pulse program (e.g., zg30) is typically used.[24]
- Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm
 the structure of the molecule. The ¹⁹F spectrum is particularly important for confirming the
 position of the fluorine atom.





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The iterative process of theoretical model validation.

Conclusion

The characterization of **1-Fluorooctane** is a synergistic process that relies on both theoretical calculations and experimental validation. DFT and MD simulations provide unparalleled insight into the electronic structure, conformational preferences, and dynamic behavior of the molecule, which are often difficult to probe experimentally. By detailing the protocols for these



computational methods alongside standard experimental procedures, this guide serves as a comprehensive resource for researchers. A rigorous, combined approach ensures an accurate understanding of **1-Fluorooctane**'s properties, facilitating its application in the rational design of new molecules and materials.

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